Trimethylolpropane tris(3-mercaptopropionate)
Overview
Description
Trimethylolpropane tris(3-mercaptopropionate) is an organic compound with the chemical formula C15H26O6S3. It is a trifunctional thiol compound widely used in various industrial applications due to its unique chemical properties. This compound is known for its ability to form strong covalent bonds with other molecules, making it an excellent crosslinking agent in polymer chemistry.
Mechanism of Action
Target of Action
Trimethylolpropane tris(3-mercaptopropionate) is a multi-thiol crosslinking reagent . It primarily targets polymers and other substances that can undergo crosslinking reactions. The role of Trimethylolpropane tris(3-mercaptopropionate) is to facilitate the formation of crosslinks, which can enhance the properties of the material, such as its strength and stability .
Mode of Action
Trimethylolpropane tris(3-mercaptopropionate) interacts with its targets through a process known as crosslinking. In this process, the thiol groups in Trimethylolpropane tris(3-mercaptopropionate) form covalent bonds with other reactive groups in the target molecules, creating a three-dimensional network of interconnected molecules .
Biochemical Pathways
The primary biochemical pathway affected by Trimethylolpropane tris(3-mercaptopropionate) is the crosslinking of polymers. This can have downstream effects on the properties of the material, such as increasing its rigidity, durability, and resistance to solvents and heat .
Pharmacokinetics
Its adme properties would likely be influenced by factors such as its size, polarity, and the presence of the thiol groups .
Result of Action
The result of Trimethylolpropane tris(3-mercaptopropionate)'s action is the formation of a crosslinked network within the material. This can lead to significant changes in the material’s properties, such as increased strength and stability .
Action Environment
The action of Trimethylolpropane tris(3-mercaptopropionate) can be influenced by various environmental factors. For example, the presence of other reactive groups in the environment can affect the efficiency and specificity of the crosslinking process. Additionally, factors such as temperature and pH can influence the rate of the reaction .
Biochemical Analysis
Biochemical Properties
Trimethylolpropane tris(3-mercaptopropionate) plays a significant role in biochemical reactions due to its multi-thiol functionality. It acts as a crosslinking reagent, facilitating the formation of covalent bonds between biomolecules. This compound interacts with various enzymes, proteins, and other biomolecules through its thiol groups, which can form disulfide bonds with cysteine residues in proteins. These interactions can lead to the stabilization of protein structures and the formation of protein complexes .
Cellular Effects
Trimethylolpropane tris(3-mercaptopropionate) has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s thiol groups can interact with cellular proteins, leading to changes in their activity and function. For example, it can modulate the activity of enzymes involved in redox reactions, thereby impacting cellular oxidative stress levels . Additionally, Trimethylolpropane tris(3-mercaptopropionate) has been reported to have cytotoxic effects on tumor cells, inducing apoptosis and inhibiting cell proliferation .
Molecular Mechanism
The molecular mechanism of Trimethylolpropane tris(3-mercaptopropionate) involves its ability to form covalent bonds with biomolecules through its thiol groups. This compound can act as a nucleophile, attacking electrophilic centers in proteins and enzymes. The formation of disulfide bonds between the thiol groups of Trimethylolpropane tris(3-mercaptopropionate) and cysteine residues in proteins can lead to changes in protein conformation and activity. Additionally, this compound can participate in thiol-epoxy click reactions, which are widely used in polymer chemistry .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Trimethylolpropane tris(3-mercaptopropionate) can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo oxidation, leading to the formation of disulfide bonds. Long-term exposure to Trimethylolpropane tris(3-mercaptopropionate) can result in changes in cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of Trimethylolpropane tris(3-mercaptopropionate) in animal models vary with different dosages. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and reducing oxidative stress. At high doses, it can exhibit toxic effects, including cytotoxicity and apoptosis in various cell types. The threshold for these effects depends on the specific animal model and the route of administration .
Metabolic Pathways
Trimethylolpropane tris(3-mercaptopropionate) is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by enzymes involved in thiol-disulfide exchange reactions, leading to the formation of disulfide bonds. Additionally, it can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, Trimethylolpropane tris(3-mercaptopropionate) is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via specific transporters and can accumulate in certain cellular compartments. Its distribution within tissues depends on factors such as tissue permeability and the presence of binding proteins .
Subcellular Localization
Trimethylolpropane tris(3-mercaptopropionate) can localize to specific subcellular compartments, where it exerts its effects on cellular function. This compound can be directed to particular organelles through targeting signals or post-translational modifications. Its activity and function can be influenced by its subcellular localization, affecting processes such as protein folding, enzyme activity, and cellular signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylolpropane tris(3-mercaptopropionate) is typically synthesized through the esterification reaction between trimethylolpropane and 3-mercaptopropionic acid. The reaction is catalyzed by p-toluenesulfonic acid and conducted in an inert atmosphere with toluene as the solvent. The mixture is refluxed for 3-5 hours to achieve high-purity trimethylolpropane tris(3-mercaptopropionate) .
Industrial Production Methods
In industrial settings, the preparation involves a fixed-bed reactor where trimethylolpropane and 3-mercaptopropionic acid react in the presence of an SAPO-11/HY eutectic molecular sieve-based catalyst. This method offers high catalyst yield, mild reaction conditions, and long catalyst life .
Chemical Reactions Analysis
Types of Reactions
Trimethylolpropane tris(3-mercaptopropionate) primarily undergoes thiol-ene click reactions, which are a type of addition reaction between a thiol and an alkene. This compound can also participate in esterification and nucleophilic substitution reactions.
Common Reagents and Conditions
Thiol-ene Click Reactions: Typically conducted under UV light or with radical initiators.
Esterification: Requires acid catalysts like p-toluenesulfonic acid.
Nucleophilic Substitution: Involves bases like sodium hydroxide.
Major Products
The major products formed from these reactions include crosslinked polymers, hydrogels, and various thiol-ene based polymeric materials .
Scientific Research Applications
Trimethylolpropane tris(3-mercaptopropionate) has a wide range of applications in scientific research:
Polymer Chemistry: Used as a crosslinking agent in the synthesis of hydrogels and other polymeric materials.
Material Science: Employed in the construction of porous hybrid monolithic materials.
Biological Applications: Utilized in the preparation of thiol-ene based polymeric fluorescence sensors for biological imaging.
Industrial Applications: Acts as a photoinitiator in UV-reactive coatings and inks.
Comparison with Similar Compounds
Similar Compounds
- Pentaerythritol tetrakis(3-mercaptopropionate)
- Trimethylolpropane triacrylate
- Dipentaerythritol pentaacrylate
Uniqueness
Trimethylolpropane tris(3-mercaptopropionate) is unique due to its trifunctional thiol groups, which provide multiple reactive sites for crosslinking. This makes it particularly effective in forming highly crosslinked and stable polymer networks compared to other similar compounds .
Properties
IUPAC Name |
2,2-bis(3-sulfanylpropanoyloxymethyl)butyl 3-sulfanylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O6S3/c1-2-15(9-19-12(16)3-6-22,10-20-13(17)4-7-23)11-21-14(18)5-8-24/h22-24H,2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQFZQVZKBIPCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC(=O)CCS)(COC(=O)CCS)COC(=O)CCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O6S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044919 | |
Record name | 2,2-Bis{[(3-sulfanylpropanoyl)oxy]methyl}butyl 3-sulfanylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Propanoic acid, 3-mercapto-, 1,1'-[2-ethyl-2-[(3-mercapto-1-oxopropoxy)methyl]-1,3-propanediyl] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
33007-83-9 | |
Record name | Trimethylolpropane tris(3-mercaptopropionate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33007-83-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Epicure QX 30 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033007839 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, 3-mercapto-, 1,1'-[2-ethyl-2-[(3-mercapto-1-oxopropoxy)methyl]-1,3-propanediyl] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2-Bis{[(3-sulfanylpropanoyl)oxy]methyl}butyl 3-sulfanylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethyl-2-[(3-mercapto-1-oxopropoxy)methyl]propane-1,3-diyl bis[3-mercaptopropionate] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.655 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIMETHYLOLPROPANE TRIS(3-MERCAPTOPROPIONATE) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BYN53W5D3L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Trimethylolpropane tris(3-mercaptopropionate)?
A1: The molecular formula of Trimethylolpropane tris(3-mercaptopropionate) is C12H22O6S3, and its molecular weight is 362.52 g/mol.
Q2: How can I confirm the structure of TMPTMP using spectroscopic techniques?
A2: Several spectroscopic techniques can be employed:* FTIR: FTIR spectroscopy can identify the characteristic functional groups present in TMPTMP. For example, the thiol (–SH) group exhibits a distinctive stretch around 2550-2600 cm-1, while the carbonyl (C=O) group shows a strong absorption band around 1730-1750 cm-1. [, , ]* NMR: 1H NMR and 13C NMR spectroscopy can provide detailed structural information about TMPTMP, elucidating the different proton and carbon environments within the molecule. [, ]
Q3: Is TMPTMP compatible with other materials, particularly polymers?
A3: TMPTMP demonstrates excellent compatibility with a wide range of polymers, including acrylate monomers, poly(vinyl chloride), and silicones. This versatility makes it a valuable component in various polymer blends and composites. [, , ]
Q4: Does TMPTMP possess any catalytic properties?
A5: While not a catalyst itself, TMPTMP plays a crucial role in "click" polymerization reactions, specifically thiol-ene reactions. It acts as a multifunctional thiol monomer, readily reacting with ene functional groups under appropriate conditions. [, , ]
Q5: Can you elaborate on the reaction mechanism and selectivity of TMPTMP in thiol-ene reactions?
A6: Thiol-ene reactions involving TMPTMP typically proceed via a radical mechanism, often initiated by UV light or a photoinitiator. The thiyl radicals generated from TMPTMP exhibit high selectivity towards electron-rich double bonds (enes). The reaction proceeds rapidly and efficiently, yielding highly cross-linked polymer networks. [, , ]
Q6: What are the notable applications of TMPTMP in materials science?
A7: TMPTMP finds extensive use in:* Hydrogels: Due to its biocompatibility and tunable properties, TMPTMP-based hydrogels are explored for drug delivery, tissue engineering, and 3D cell culture applications. [, , ]* Coatings: TMPTMP is a key component in developing high-performance coatings with desirable properties such as hydrophobicity, oleophobicity, transparency, and scratch resistance. [, , ]* Shape-memory polymers: The unique cross-linking ability of TMPTMP enables the creation of shape-memory polymers with potential applications in biomedical devices and actuators. [, , ]
Q7: Has computational chemistry been used to study TMPTMP and its reactions?
A7: While the provided research papers do not delve into detailed computational studies, computational tools like molecular dynamics simulations and density functional theory calculations can be employed to understand the structure-property relationships of TMPTMP-based polymers and predict their behavior under various conditions.
Q8: How does modifying the structure of TMPTMP affect its reactivity and material properties?
A9: Structural modifications of TMPTMP, such as varying the thiol chain length or introducing different functional groups, can significantly impact its reactivity in thiol-ene reactions and the properties of the resulting polymers. For example, longer thiol chains can enhance flexibility, while the incorporation of hydrophilic groups can increase hydrophilicity. [, ]
Q9: What are the key considerations for formulating TMPTMP into various applications?
A10: Formulation considerations include:* Compatibility: Ensuring compatibility with other components in the formulation, such as monomers, initiators, and solvents. [, ]* Viscosity: Optimizing viscosity for specific processing techniques like spin-coating or casting. [, ]* Stability: Considering factors like light sensitivity, temperature, and potential for oxidation. [, ]
Q10: How can I monitor the polymerization of TMPTMP-containing formulations?
A11:
Real-time FTIR: Real-time FTIR can monitor the disappearance of the thiol (–SH) and ene functional groups during polymerization, providing insights into reaction kinetics and conversion. [, ]* Photo-DSC: Photo-DSC allows real-time monitoring of the exothermic polymerization process, offering information about reaction rate and enthalpy. [, ]* Rheology:* Rheological measurements can track the changes in viscosity and viscoelastic properties during the polymerization process, providing valuable information about network formation. [, ]
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